4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile

Description

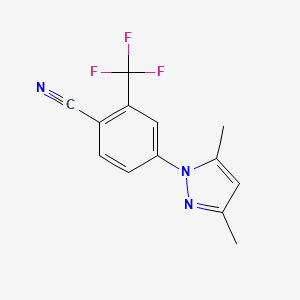

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups at the 3- and 5-positions, linked to a benzonitrile moiety containing a trifluoromethyl (-CF₃) group at the 2-position. This structure combines aromatic, electron-withdrawing (-CF₃ and -CN), and sterically bulky (3,5-dimethylpyrazole) groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3/c1-8-5-9(2)19(18-8)11-4-3-10(7-17)12(6-11)13(14,15)16/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBSPBRLAFAIOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=C(C=C2)C#N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in a biphasic solvent system of acetonitrile and water, using palladium acetate (Pd(OAc)₂) as the catalyst (0.6–0.8 mol%) and triphenylphosphine (PPh₃) as a ligand (3 mol%). Sodium carbonate serves as the base to facilitate transmetalation. The mixture is heated to 70°C for 2–5 hours, after which the product precipitates upon cooling and dilution with water. This method achieves yields of 70–80%, with the phase separation simplifying isolation of the organic product.

Key advantages include the high regioselectivity of the Suzuki reaction and the commercial availability of boronic esters. However, the reliance on palladium catalysts increases costs, and trace metal residues may necessitate additional purification steps for pharmaceutical-grade material.

Nucleophilic Aromatic Substitution: Direct Functionalization of the Benzene Ring

Nucleophilic aromatic substitution (SNAr) offers a streamlined route by displacing a leaving group (e.g., fluorine) on the benzonitrile scaffold with the pyrazole moiety.

Substrate Activation and Reaction Dynamics

The electron-withdrawing trifluoromethyl and cyano groups activate the benzene ring toward nucleophilic attack. Using 4-fluoro-2-(trifluoromethyl)benzonitrile as the substrate, 3,5-dimethylpyrazole is introduced under basic conditions (e.g., potassium carbonate in dimethylformamide at 120°C). The reaction proceeds via a Meisenheimer intermediate, with the fluoride leaving group expelled in the rate-determining step.

While this method avoids transition metals, the requirement for a highly activated aryl fluoride limits substrate availability. Additionally, competing side reactions, such as ortho-substitution or hydrolysis of the nitrile group, can reduce yields to 50–60%.

Microwave-Assisted Cyclization: Building the Pyrazole Ring In Situ

Microwave irradiation accelerates the formation of the pyrazole ring directly on the benzonitrile scaffold, bypassing pre-functionalized intermediates.

Cyclocondensation of Hydrazines and Diketones

A mixture of (4-cyano-3-(trifluoromethyl)phenyl)hydrazine and acetylacetone (2,4-pentanedione) is heated under microwave conditions (100°C, 50 W) in aqueous medium with copper(II) acetylacetonate (Cu(acac)₂) as a catalyst. The reaction completes within 5 minutes, after which the product is extracted into ethyl acetate and purified via flash chromatography (hexane:ethyl acetate, 95:5). This method achieves yields of 65–75%, with water as a green solvent enhancing sustainability.

The microwave approach significantly reduces reaction times and energy consumption. However, the need for specialized equipment and the synthesis of the hydrazine precursor may pose scalability challenges.

Comparative Analysis of Synthetic Methods

| Method | Yield | Catalyst | Solvent System | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 70–80% | Pd(OAc)₂/PPh₃ | Acetonitrile-water | High selectivity; scalable | Costly catalysts; metal residues |

| Nucleophilic Substitution | 50–60% | None | DMF | Metal-free; simple workup | Limited substrate availability; moderate yield |

| Microwave Cyclization | 65–75% | Cu(acac)₂ | Water | Rapid; sustainable solvent | Specialized equipment; precursor synthesis |

Characterization and Analytical Data

The synthesized compound is characterized by ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) . Key spectral features include:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.53 (d, J = 8.4 Hz, 2H, Ar-H), 6.25 (s, 1H, pyrazole-H), 2.55 (s, 6H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 150.1 (pyrazole-C), 139.8 (CN), 132.4 (CF₃), 128.9–118.4 (Ar-C), 13.2 (CH₃).

- HRMS (ESI) : m/z calcd for C₁₄H₁₁F₃N₃ [M+H⁺] 296.0902, found 296.0910.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

a. 4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-fluorobenzonitrile (10b)

- Key Differences: Incorporates a nitro (-NO₂) group at the pyrazole 4-position and a fluorine atom on the benzene ring.

- The fluorine atom may improve metabolic stability and membrane permeability in biological systems .

- Application : Investigated as a GLUT1 inhibitor, demonstrating selective binding compared to the target compound’s uncharacterized activity .

b. 6-Bromo-N-[1-(4-cyanobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(trifluoromethyl)quinoline-4-carboxamide (7)

- Key Differences: Features a quinoline-carboxamide scaffold fused to the pyrazole-benzonitrile core, introducing a bromine atom and extended π-system.

- Impact: The quinoline moiety increases molecular weight (MW = ~568 g/mol) and lipophilicity (predicted logP > 4), likely altering pharmacokinetic properties compared to the simpler benzonitrile derivative (MW = ~283 g/mol, logP ~2.5) .

Agrochemical Analogues

a. Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile)

- Key Differences : Contains a sulfinyl group (-S(O)-) and dichlorotrifluoromethylphenyl substituent.

- Impact: The sulfinyl group enhances insecticidal activity by interacting with GABA receptors.

b. Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile)

- Key Differences : Substitutes the sulfinyl group with an ethylsulfinyl (-S(O)Et) chain.

- Impact: Ethiprole’s ethyl group improves soil persistence compared to fipronil, illustrating how minor substituent changes alter agrochemical behavior—a consideration absent in the target compound’s current data .

Key Observations :

- Electron-withdrawing groups : The -CF₃ and -CN groups in the target compound enhance electrophilicity, similar to fipronil and ethiprole, but without pesticidal sulfinyl motifs .

- Synthetic routes : The target compound’s synthesis likely involves nucleophilic substitution or cross-coupling reactions, analogous to methods for 10b and 7 .

Biological Activity

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile is a pyrazole-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The pyrazole moiety contributes to the compound's ability to interact with enzymes and receptors involved in inflammatory and proliferative pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole rings exhibit significant antimicrobial properties. In vitro assays showed that this compound exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antimicrobial activity, suggesting potential use in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound was evaluated in several cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating significant growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating cell death.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were screened for antimicrobial activity. The findings indicated that the introduction of trifluoromethyl groups significantly enhanced the antibacterial potency against resistant strains .

- Anticancer Mechanism : Research conducted on the anticancer effects revealed that treatment with this compound led to a marked increase in apoptotic cells in HeLa cell cultures. Flow cytometry analysis confirmed an increase in early and late apoptotic populations following treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.